molecular formula C8H7BrN2O B6271646 3-bromo-5-methoxyimidazo[1,5-a]pyridine CAS No. 1781100-33-1

3-bromo-5-methoxyimidazo[1,5-a]pyridine

Cat. No.: B6271646
CAS No.: 1781100-33-1
M. Wt: 227.1
InChI Key:
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Description

3-bromo-5-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 5th position on the imidazo[1,5-a]pyridine ring. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxyimidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-bromoketones under specific reaction conditions . Another method includes the oxidative cyclization of appropriate precursors . These reactions typically require the use of reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Iodine (I2)
  • Tert-butyl hydroperoxide (TBHP)
  • Various nucleophiles for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-bromo-5-methoxyimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methoxyimidazo[1,2-a]pyridine
  • 3-bromoimidazo[1,2-a]pyridine
  • N-(pyridin-2-yl)amides

Uniqueness

3-bromo-5-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

1781100-33-1

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

94

Origin of Product

United States

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